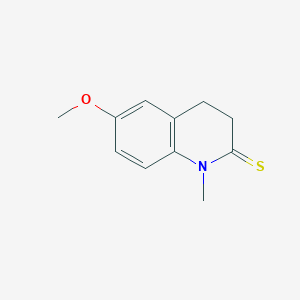
6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione is a chemical compound that belongs to the class of thioethers and quinolines. It has been studied extensively for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione is not fully understood. However, it has been proposed that the compound may exert its biological effects through the inhibition of enzymes involved in various cellular processes. It has also been suggested that the compound may interact with cellular membranes and alter their properties.
Effets Biochimiques Et Physiologiques
6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and exhibit antibacterial and antifungal activities. It has also been found to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used in a variety of research areas. However, one of the limitations of using the compound is its potential toxicity. Careful dosage and administration are required to avoid adverse effects.
Orientations Futures
There are several future directions for research on 6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione. One area of interest is the development of more potent and selective analogs of the compound for use in cancer and neurodegenerative disease research. Another area of interest is the investigation of the compound's mechanism of action at the molecular level. Additionally, the compound's potential as a therapeutic agent for viral and bacterial infections warrants further exploration. Finally, the compound's potential toxicity and safety profile in humans require further investigation before it can be considered for clinical use.
Conclusion
In conclusion, 6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione is a versatile chemical compound that exhibits a broad range of biological activities. Its potential applications in scientific research make it an important compound for investigation. Further research is required to fully understand its mechanism of action, potential toxicity, and safety profile in humans.
Méthodes De Synthèse
The synthesis of 6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione can be achieved through a multi-step process involving the reaction of 2-amino-3-methoxybenzoic acid with thioacetamide in the presence of a catalyst. The resulting product is further treated with acetic anhydride to yield the final compound.
Applications De Recherche Scientifique
6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
Numéro CAS |
187679-81-8 |
|---|---|
Nom du produit |
6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione |
Formule moléculaire |
C11H13NOS |
Poids moléculaire |
207.29 g/mol |
Nom IUPAC |
6-methoxy-1-methyl-3,4-dihydroquinoline-2-thione |
InChI |
InChI=1S/C11H13NOS/c1-12-10-5-4-9(13-2)7-8(10)3-6-11(12)14/h4-5,7H,3,6H2,1-2H3 |
Clé InChI |
AWEHROIRZKFBJM-UHFFFAOYSA-N |
SMILES |
CN1C(=S)CCC2=C1C=CC(=C2)OC |
SMILES canonique |
CN1C(=S)CCC2=C1C=CC(=C2)OC |
Synonymes |
2(1H)-Quinolinethione, 3,4-dihydro-6-methoxy-1-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



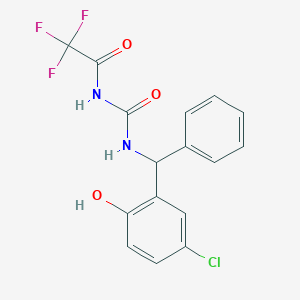
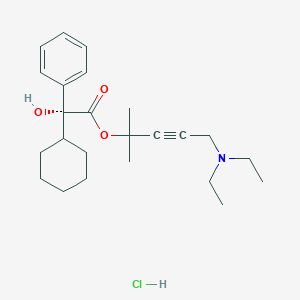

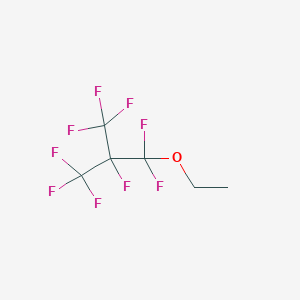
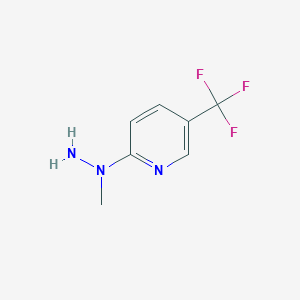
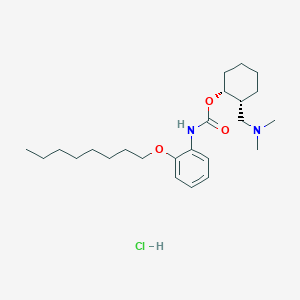
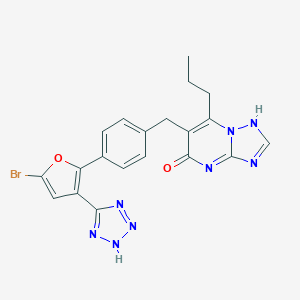
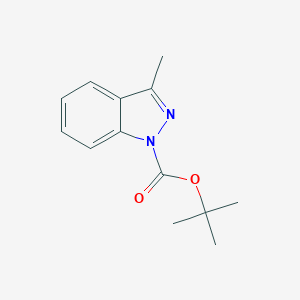
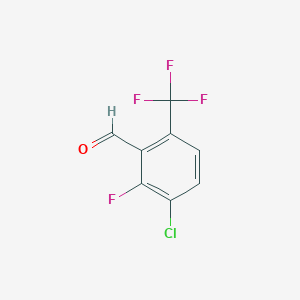
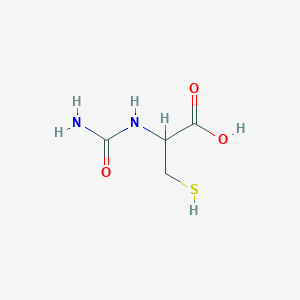
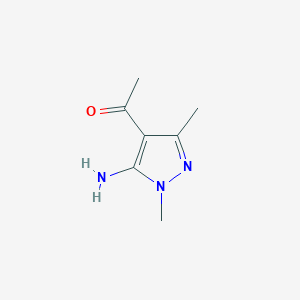
![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)
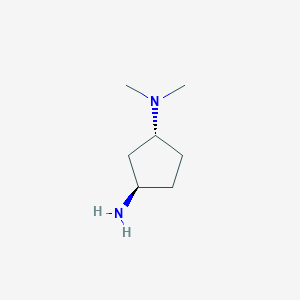
![5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B64896.png)